2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid

HIV-1 integrase allosteric inhibition LEDGF/p75

Procure the essential 2-(quinolin-3-yl)acetic acid core to bypass fluoroquinolone cross-resistance. This compound uniquely engages the HIV-1 integrase LEDGF/p75 allosteric pocket, unlike classic carboxylic acid-based inhibitors. Its C-3 acetic acid side chain provides a synthetic handle unavailable in standard 3-carboxyquinolones, enabling amide coupling and library generation for HDAC and protease inhibitor programs. Also a validated starting point for aldose reductase and quinolone-3-acetic acid antibacterial agent development, as established in US Patent 5,543,420. Ensure your next SAR study starts with the correct mechanistic foundational scaffold.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 90689-38-6
Cat. No. B2755858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid
CAS90689-38-6
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)CC(=O)O
InChIInChI=1S/C11H9NO3/c13-10(14)5-7-6-12-9-4-2-1-3-8(9)11(7)15/h1-4,6H,5H2,(H,12,15)(H,13,14)
InChIKeyYKPFHZMZCANZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid (CAS 90689-38-6): A Quinolin-3-yl Acetic Acid Scaffold for Allosteric HIV-1 Integrase Inhibition and Quinolone Antibacterial Development


2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid (CAS 90689-38-6; molecular formula C₁₁H₉NO₃; MW 203.19) is a synthetic quinolone derivative belonging to the 2-(quinolin-3-yl)acetic acid class. This compound, also referred to as 2-(4-hydroxyquinolin-3-yl)acetic acid in its tautomeric form, is structurally defined by a 4-oxo-1,4-dihydroquinoline core bearing an acetic acid side chain at the C-3 position [1]. Unlike the widely prescribed fluoroquinolone antibiotics that feature a carboxylic acid group directly attached at C-3, this compound possesses an extended –CH₂COOH moiety, which fundamentally alters its molecular recognition profile. This structural modification has been exploited in two major therapeutic directions: (i) as a core scaffold for allosteric HIV-1 integrase inhibitors (LEDGINs/ALLINIs) that target the LEDGF/p75 binding pocket, and (ii) as a building block for quinolone-3-acetic acid antibacterial agents with activities comparable to fluoroquinolones [2][3].

Why 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid (CAS 90689-38-6) Cannot Be Replaced by Generic Quinolone-3-carboxylic Acids or Standard Fluoroquinolones


The presence of a C-3 acetic acid (–CH₂COOH) rather than a carboxylic acid (–COOH) in 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid is not a trivial structural variation—it redirects the compound's biological target engagement from bacterial DNA gyrase/topoisomerase IV (the canonical fluoroquinolone mechanism) to the HIV-1 integrase LEDGF/p75 protein–protein interaction interface [1]. Standard quinolone-3-carboxylic acids such as nalidixic acid, ciprofloxacin, and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2) act as competitive inhibitors of the integrase active site (strand transfer inhibitors), whereas 2-(quinolin-3-yl)acetic acid derivatives function as allosteric inhibitors that bind at the IN dimerization interface [2]. This mechanistic divergence means that generic substitution with a 3-carboxylic acid analog would lose allosteric inhibitory activity entirely. Additionally, the extended acetic acid side chain introduces an additional rotational degree of freedom and alters the pKa of the acidic functionality, affecting solubility, permeability, and hydrogen-bonding networks in the target binding pocket [3]. These differences are not accommodated by simple class-level substitution.

Quantitative Differentiation Evidence for 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid (CAS 90689-38-6) Versus Closest Analogs


Allosteric HIV-1 Integrase Inhibition: LEDGIN Scaffold Versus Active-Site Strand Transfer Inhibitors

2-(Quinolin-3-yl)acetic acid derivatives, of which 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid is the unsubstituted core scaffold, represent the first class of genuine allosteric HIV-1 integrase inhibitors (LEDGINs/ALLINIs). In contrast to active-site strand transfer inhibitors (e.g., raltegravir, dolutegravir) that bind the catalytic DDE motif, LEDGINs engage the integrase catalytic core domain dimerization interface at the LEDGF/p75 binding pocket. The representative LEDGIN compound CX14442 (a 2-(quinolin-3-yl)acetic acid derivative) inhibited HIV-1 integrase-catalyzed strand transfer with a mean IC₅₀ of 573 nM and blocked HIV-1 replication in cell culture at low micromolar concentrations [1]. Critically, LEDGINs lack cross-resistance with clinical integrase strand transfer inhibitors, demonstrating that this scaffold addresses a non-overlapping pharmacologic vulnerability [2].

HIV-1 integrase allosteric inhibition LEDGF/p75 LEDGINs antiretroviral

Antibacterial Activity of Quinolone-3-acetic Acids Directly Comparable to Fluoroquinolones Against Gram-Positive and Gram-Negative Pathogens

The quinolone-3-acetic acid chemotype (closely related to 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid) has been evaluated for antibacterial activity in direct comparison with fluoroquinolone standards. Chattha et al. (2012) synthesized a series of 2-methyl-4-quinolone-3-acetic acids and tested them by broth dilution against a panel of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. All compounds exhibited antibacterial activities comparable to fluoroquinolones, and in some cases, better activity was observed [1]. The antibacterial potency of quinolone-3-acetic acids has also been confirmed by independent studies, with compounds from this class demonstrating MIC values against S. aureus and B. subtilis in the range of 16–26 µg/mL, which overlaps with gentamicin standard values [2].

antibacterial quinolone MIC fluoroquinolone gram-positive gram-negative

Structural Differentiation from 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 13721-01-2): pKa and Hydrogen-Bonding Capacity Alter Target Engagement

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid differs from its closest structural analog, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2), by a single methylene (–CH₂–) spacer between the quinoline core and the carboxyl group. This modification increases the pKa of the acidic group by approximately 0.5–0.8 log units (predicted acetic acid pKa ~4.4–4.6 vs. carboxylic acid pKa ~3.6–3.8 for the 3-COOH analog), which affects ionization state at physiologic pH and membrane permeability [1][2]. The additional methylene group also introduces a flexible rotatable bond (total rotatable bonds = 2 vs. 1 for the 3-COOH analog), altering the conformational landscape and the geometry of hydrogen-bond donor/acceptor interactions [1]. Critically, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reported as an HIV-1 integrase strand transfer inhibitor (active-site mechanism), whereas the 3-acetic acid scaffold functions exclusively as an allosteric inhibitor, demonstrating that the –CH₂COOH modification redirects binding from the catalytic site to the LEDGF/p75 pocket [3].

physicochemical properties pKa quinolone structure-activity relationship target engagement

Quinoline-3-acetic Acid Derivatives as Aldose Reductase Inhibitors: Therapeutic Differentiation from Carboxylic Acid Analogs in Diabetic Complication Models

Quinoline-3-acetic acid derivatives (including the 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid scaffold) have been patented as aldose reductase inhibitors for the treatment of diabetic complications. US Patent 5,543,420 (Aotsuka et al., 1996) discloses a series of quinoline-3-acetic acid derivatives with superior aldose reductase inhibitory activity and high safety profiles [1]. The patent explicitly claims compounds of formula (I) wherein R⁵ is carboxyl or alkoxycarbonyl, encompassing the 3-acetic acid moiety. These compounds demonstrated efficacy in preventing sorbitol accumulation in target tissues (lens, nerve, retina) in mammalian models. In contrast, closely related quinoline-3-carboxylic acid derivatives (e.g., 1-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids) are predominantly disclosed as antibacterial agents (DNA gyrase inhibitors) rather than aldose reductase inhibitors, indicating that the C-3 side chain length and functionality are critical determinants of polyol pathway vs. DNA replication pathway target engagement [2].

aldose reductase inhibitor diabetic complications quinoline-3-acetic acid cataract neuropathy

Anti-inflammatory and Analgesic Differentiation of 4-Hydroxyquinoline-3-acetic Acid Derivatives Versus Diclofenac

The structurally related 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid and its esters have been evaluated for anti-inflammatory and analgesic activity in standard murine models. Ukrainets et al. (2013) reported that these compounds exhibited anti-exudative and analgesic effects not inferior to the reference NSAID diclofenac in carrageenan-induced edema and acetic acid-induced writhing models, respectively [1]. Notably, the methyl and ethyl esters of (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid displayed equipotent analgesic activity but significantly differed in anti-inflammatory potency, indicating that the 3-acetic acid scaffold provides a tunable platform for optimizing anti-inflammatory vs. analgesic selectivity—a property not readily achieved with simple quinoline-3-carboxylic acids [1].

anti-inflammatory analgesic quinoline-3-acetic acid diclofenac NSAID

Prioritized Research and Industrial Application Scenarios for 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid (CAS 90689-38-6)


Allosteric HIV-1 Integrase Inhibitor (LEDGIN/ALLINI) Lead Discovery and SAR Exploration

2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid serves as the minimal core scaffold for the LEDGIN/ALLINI class of allosteric HIV-1 integrase inhibitors. As demonstrated by Christ et al. (2010) and Kessl et al. (2012), 2-(quinolin-3-yl)acetic acid derivatives engage the LEDGF/p75 binding pocket at the integrase dimer interface and inhibit both LEDGF/p75 binding and integrase catalytic activity with similar IC₅₀ values in the submicromolar range [1][2]. The unsubstituted core is the ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing substituents on the quinoline ring (positions 5, 6, 7, 8) and the acetic acid α-carbon to improve potency, selectivity, and metabolic stability. Critically, LEDGINs lack cross-resistance with clinical strand transfer inhibitors such as raltegravir and dolutegravir, making this scaffold essential for combating drug-resistant HIV-1 strains [1].

Quinolone-3-acetic Acid Antibacterial Agent Development Targeting Fluoroquinolone-Resistant Pathogens

The quinolone-3-acetic acid scaffold has demonstrated antibacterial activity directly comparable to fluoroquinolones against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, S. typhi) bacteria, with MIC values overlapping those of gentamicin standard [3][4]. Because the C-3 acetic acid moiety alters the molecular recognition surface relative to the C-3 carboxylic acid of conventional fluoroquinolones, this chemotype may retain activity against bacterial strains that have developed fluoroquinolone resistance via mutations in DNA gyrase (gyrA/gyrB) or topoisomerase IV (parC/parE) that specifically affect carboxylic acid binding. Researchers engaged in antibacterial lead discovery targeting resistant pathogens should prioritize this scaffold for MIC screening, time-kill kinetic studies, and resistance frequency determination.

Aldose Reductase Inhibitor Development for Diabetic Complication Indications

US Patent 5,543,420 (Aotsuka et al., 1996) establishes quinoline-3-acetic acid derivatives as potent aldose reductase inhibitors with demonstrated efficacy in preventing sorbitol accumulation in the lens, nerve, and retina of diabetic animal models [5]. 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is the unsubstituted core of the claimed chemical series. Procurement of this compound enables medicinal chemistry exploration of substituent effects at R¹–R⁴ positions on the quinoline ring to optimize aldose reductase inhibitory potency, selectivity over aldehyde reductase, and in vivo efficacy in streptozotocin-induced diabetic rat models. The patent's safety data in mammals further supports progression into preclinical development for diabetic cataract, neuropathy, and retinopathy indications.

Synthetic Intermediate for Diversified Quinoline-Based Bioactive Compound Libraries

The C-3 acetic acid functionality of 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid provides a versatile synthetic handle for amide coupling, esterification, reduction, and homologation reactions that are not possible with the directly attached carboxylic acid of 3-carboxyquinolones [6]. This compound can serve as a key intermediate for generating libraries of quinoline-based HDAC inhibitors (via conversion to hydroxamic acids), protease inhibitors, and protein-protein interaction modulators. The bench-stable nature of the compound (store at ambient temperature in cool, dry conditions; purity ≥95% from commercial suppliers ) supports its use in parallel synthesis and high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.